molecular formula C21H18Cl2N2O B14395783 N,N-Dibenzyl-N'-(3,5-dichlorophenyl)urea CAS No. 86764-50-3

N,N-Dibenzyl-N'-(3,5-dichlorophenyl)urea

Cat. No.: B14395783
CAS No.: 86764-50-3
M. Wt: 385.3 g/mol
InChI Key: ALZMRHNLRTYPBK-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-N'-(3,5-dichlorophenyl)urea is a substituted urea derivative characterized by two benzyl groups attached to one nitrogen atom and a 3,5-dichlorophenyl group on the adjacent nitrogen. Its molecular formula is C₂₁H₁₈Cl₂N₂O, with a molecular weight of 385.29 g/mol.

Structurally, the compound belongs to the arylurea family, which is widely studied for applications in medicinal chemistry (e.g., kinase inhibition) and agriculture (e.g., herbicides) .

Properties

CAS No.

86764-50-3

Molecular Formula

C21H18Cl2N2O

Molecular Weight

385.3 g/mol

IUPAC Name

1,1-dibenzyl-3-(3,5-dichlorophenyl)urea

InChI

InChI=1S/C21H18Cl2N2O/c22-18-11-19(23)13-20(12-18)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26)

InChI Key

ALZMRHNLRTYPBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea involves the reaction of N,N-dibenzyl cyanamide with 3,5-dichlorophenyl isocyanate. This reaction typically occurs under mild conditions and does not require the presence of metal catalysts . Another approach involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline, followed by reaction with benzyl bromide .

Industrial Production Methods

Industrial production methods for N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea, as well as substituted urea compounds with various functional groups.

Scientific Research Applications

N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with protein receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Similar Urea Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, properties, and biological activities of N,N-Dibenzyl-N'-(3,5-dichlorophenyl)urea and related compounds:

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Solubility Trends Biological Activity/Application Key References
This compound R₁=R₂=benzyl; R₃=3,5-Cl₂Ph 385.29 Low water solubility Potential anticancer/antimicrobial
1,3-Bis(3,5-dichlorophenyl)urea R₁=R₂=3,5-Cl₂Ph 356.03 Moderate in DMSO Inhibits lung cancer, melanoma
N,N-Dimethyl-N'-(3,5-dichlorophenyl)urea R₁=R₂=methyl; R₃=3,5-Cl₂Ph 243.11 Higher aqueous solubility Herbicide (e.g., diuron analogs)
N,N-Diallyl-N'-(3,5-dichlorophenyl)urea R₁=R₂=allyl; R₃=3,5-Cl₂Ph 297.18 Soluble in organic solvents Research compound (flexibility studies)
3-(3,5-Dichlorophenyl)-1,1-dimethylurea R₁=methyl; R₂=3,5-Cl₂Ph 229.09 Moderate in polar solvents Agricultural pesticide (e.g., diuron)
N-(3,5-Dichlorophenyl)-N'-[[4-(imidazolyl)phenyl]methyl]urea R₁=4-(imidazolyl)benzyl; R₂=3,5-Cl₂Ph 375.25 Low in water Pharmacological target binding (e.g., enzyme inhibition)

Key Research Findings

Impact of Substituents on Bioactivity
  • Chlorine vs. Trifluoromethoxy (TFM) Groups: Compounds with 3,5-dichlorophenyl groups (e.g., 1,3-bis(3,5-dichlorophenyl)urea) exhibit IC₅₀ values in the micromolar range for melanoma and lung cancer inhibition, comparable to TFM-substituted analogs. The electronegative chlorine atoms enhance target binding through halogen bonds .
  • Benzyl vs. However, this reduces aqueous solubility, limiting bioavailability .
Hydrogen Bonding and Crystal Packing
  • The title compound’s N–H and C–H groups facilitate hydrogen-bonded chains in crystal structures, similar to 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide. These interactions may stabilize the compound in solid-state formulations .

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